molecular formula C10H20N2O B3055647 1-butylpiperidine-4-carboxamide CAS No. 66073-48-1

1-butylpiperidine-4-carboxamide

Cat. No.: B3055647
CAS No.: 66073-48-1
M. Wt: 184.28 g/mol
InChI Key: PWVIGOPEAZKAPB-UHFFFAOYSA-N
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Description

1-Butylpiperidine-4-carboxamide is a piperidine-derived compound featuring a butyl substituent at the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position. These analogs share the piperidine-carboxamide backbone, which is critical for interactions with biological targets, such as enzymes or receptors. The butyl group, being an aliphatic chain, may influence solubility, lipophilicity, and metabolic stability compared to aromatic substituents in related compounds .

Properties

CAS No.

66073-48-1

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-butylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O/c1-2-3-6-12-7-4-9(5-8-12)10(11)13/h9H,2-8H2,1H3,(H2,11,13)

InChI Key

PWVIGOPEAZKAPB-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)C(=O)N

Canonical SMILES

CCCCN1CCC(CC1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Butylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and affect signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-butylpiperidine-4-carboxamide with structurally similar piperidine carboxamide derivatives, focusing on molecular properties, pharmacokinetics, and safety profiles inferred from the literature.

Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features Reference
This compound Butyl (aliphatic) C₁₀H₂₀N₂O 184.28 Not reported Hypothetical: Aliphatic chain may enhance solubility in nonpolar solvents
1-Benzyl-4-phenylpiperidine-4-carboxamide Benzyl, phenyl (aromatic) C₁₉H₂₁N₂O 293.39 84176-76-1 High molecular weight; aromatic groups increase lipophilicity
1-(4-Acetylphenyl)-4-piperidinecarboxamide 4-Acetylphenyl (aromatic, polar) C₁₄H₁₈N₂O₂ 246.31 250713-72-5 Acetyl group introduces polarity and potential metabolic sites
1-Benzyl-4-(propylamino)piperidine-4-carboxamide Benzyl, propylamino (mixed) C₁₆H₂₅N₃O 275.39 1031-37-4 Propylamino substituent may enhance hydrogen bonding

Key Observations :

  • Substituent Effects: Aliphatic vs. However, aromatic substituents (e.g., benzyl) may enhance binding affinity to hydrophobic targets . Polarity: Acetylphenyl or propylamino groups introduce polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration compared to the nonpolar butyl group .
Functional Implications
  • Toxicity : Benzyl-phenyl derivatives require strict safety protocols, whereas aliphatic analogs like this compound might pose lower acute risks .

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